1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea

Urea transporter UT-A1 inhibitor Diuretic screening

1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea (CAS 1396851-72-1; molecular formula C₁₄H₁₅ClN₄O₃; molecular weight 322.75 g/mol) is a synthetic pyrimidinyl aryl urea derivative classified under phenylurea compounds and pyrimidinones in MeSH indexing. Bioactivity data curated in authoritative databases identify this compound as a moderate-potency inhibitor of the rat urea transporter UT-A1 (IC₅₀ 5.0 µM) with a modest ~2‑fold selectivity window over the related UT‑B transporter (IC₅₀ 10.0 µM), positioning it as a dual UT‑A/UT‑B inhibitor.

Molecular Formula C14H15ClN4O3
Molecular Weight 322.75 g/mol
CAS No. 1396851-72-1
Cat. No. B6505110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea
CAS1396851-72-1
Molecular FormulaC14H15ClN4O3
Molecular Weight322.75 g/mol
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C14H15ClN4O3/c1-3-22-13-7-12(16-8-17-13)19-14(20)18-10-6-9(15)4-5-11(10)21-2/h4-8H,3H2,1-2H3,(H2,16,17,18,19,20)
InChIKeySQGCZTUMIPGBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea (CAS 1396851-72-1): Chemical Identity and Pharmacological Classification for Research Procurement


1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea (CAS 1396851-72-1; molecular formula C₁₄H₁₅ClN₄O₃; molecular weight 322.75 g/mol) is a synthetic pyrimidinyl aryl urea derivative classified under phenylurea compounds and pyrimidinones in MeSH indexing [1]. Bioactivity data curated in authoritative databases identify this compound as a moderate-potency inhibitor of the rat urea transporter UT-A1 (IC₅₀ 5.0 µM) with a modest ~2‑fold selectivity window over the related UT‑B transporter (IC₅₀ 10.0 µM), positioning it as a dual UT‑A/UT‑B inhibitor [2]. The compound belongs to the same pyrimidinyl aryl urea chemical class disclosed in patents targeting fibroblast growth factor receptors (FGFRs), indicating a structurally privileged scaffold with potential polypharmacology [3].

Why 1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea Cannot Be Replaced by Other In‑Class Urea Transporter Inhibitors


Urea transporter inhibitors are not functionally interchangeable; potency, isoform selectivity, and chemical scaffold collectively determine experimental utility. 1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea exhibits a dual UT‑A1/UT‑B inhibition profile (UT‑A1 IC₅₀ 5.0 µM; UT‑B IC₅₀ 10.0 µM) that contrasts sharply with the highly UT‑A1‑selective inhibitor UTA1inh‑A1, which displays ~100‑fold selectivity for UT‑A1 over UT‑B [1]. Meanwhile, UTA1inh‑C1, a triazine‑based UT‑A inhibitor, lacks documented UT‑B activity and originates from a structurally unrelated chemotype (MW 500.59 vs. 322.75 for the target compound) [2]. These differences in selectivity, molecular weight, and scaffold architecture mean that substitution without confirmation of the precise biological readout—dual‑transporter blockade versus isoform‑selective inhibition—can lead to divergent experimental outcomes in renal physiology studies and diuretic screening assays [3].

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea Against Closest Analogs


UT-A1 Inhibitory Potency: Target Compound vs. UTA1inh-A1

The target compound inhibits rat UT‑A1 with an IC₅₀ of 5.0 µM, which is approximately 6.7‑fold less potent than the reference inhibitor UTA1inh‑A1 (IC₅₀ 0.75 µM) measured under identical assay conditions (MDCK cells expressing UT‑A1, 15‑min incubation, fluorescence plate reader readout) [1]. This quantitative potency difference defines the target compound as a moderate‑affinity tool suitable for studies where partial UT‑A1 blockade is desired, whereas UTA1inh‑A1 serves as a high‑potency positive control [2].

Urea transporter UT-A1 inhibitor Diuretic screening

UT-A1 vs. UT-B Isoform Selectivity Profile

The target compound inhibits both UT‑A1 (IC₅₀ 5.0 µM) and UT‑B (IC₅₀ 10.0 µM) with only a 2‑fold selectivity ratio, classifying it as a dual UT‑A/UT‑B inhibitor [1]. In stark contrast, UTA1inh‑A1 exhibits ~100‑fold selectivity for UT‑A1 over UT‑B (UT‑A1 IC₅₀ 1–2 µM; UT‑B IC₅₀ >100 µM) [2]. This differential selectivity profile is critical: the target compound is the preferred choice for experiments requiring simultaneous blockade of both urea transporter isoforms, while UTA1inh‑A1 is reserved for UT‑A1‑specific mechanistic studies.

Isoform selectivity UT-B transporter Dual inhibition

Potency Comparison with UTA1inh-C1: Similar Affinity, Distinct Chemotype

Although the target compound (UT‑A1 IC₅₀ 5.0 µM) and UTA1inh‑C1 (UT‑A IC₅₀ 4.2 µM) exhibit comparable micromolar potency, their chemical scaffolds are fundamentally distinct [1]. The target compound (MW 322.75) is a pyrimidinyl aryl urea, whereas UTA1inh‑C1 (MW 500.59) is a triazine‑diamine derivative containing a thiazole‑sulfanyl moiety [2]. This 55% difference in molecular weight and divergent heterocyclic cores have implications for solubility, membrane permeability, and off‑target binding—parameters critical for in vivo pharmacokinetic studies where smaller, less lipophilic scaffolds may offer superior drug‑like properties .

UT-A1 inhibitor Chemotype differentiation Molecular weight

Pyrimidinyl Aryl Urea Scaffold: Privileged Structure with Dual UT-A/FGFR Pharmacophore Potential

The target compound embodies the pyrimidinyl aryl urea scaffold disclosed in patent family WO‑2007071752‑A2 as a platform for FGFR kinase inhibition [1]. This structural feature is absent in comparator UT inhibitors UTA1inh‑A1 (triazolothienopyrimidine) and UTA1inh‑C1 (triazine‑diamine), both of which lack the urea‑linked pyrimidine‑aryl architecture [2]. The shared pharmacophore between urea transporter inhibitors and FGFR inhibitors within this scaffold class suggests the potential for polypharmacology, making the target compound a strategic starting point for medicinal chemistry programs aiming to exploit dual UT‑A/FGFR activity—a property not accessible with the comparator chemotypes .

Pyrimidinyl aryl urea FGFR inhibitor Polypharmacology

Molecular Properties That Distinguish Target Compound from Heavier Triazine-Based Comparators

The target compound (MW 322.75; heavy atom count 24; hydrogen bond donors 2; hydrogen bond acceptors 5) possesses physicochemical properties within lead‑like chemical space, contrasting with UTA1inh‑C1 (MW 500.59; heavy atom count 34) and UTA1inh‑A1 (MW 405.49) . With zero violations of Lipinski’s Rule of Five and a calculated topological polar surface area consistent with moderate membrane permeability, the target compound offers a more favorable starting point for structural optimization campaigns compared to the larger, more complex comparators [1]. These property differences have direct implications for compound solubility, formulation ease, and synthetic tractability in procurement contexts.

Physicochemical properties Lead-likeness Molecular weight

Optimal Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea Based on Differentiated Evidence


Dual UT-A/UT-B Inhibition Studies in Renal Physiology

When experimental protocols demand simultaneous blockade of both UT‑A1 and UT‑B urea transporters—such as in ex vivo perfused kidney models or epithelial transport assays requiring complete abolition of facilitated urea flux—the target compound’s dual inhibition profile (UT‑A1 IC₅₀ 5.0 µM; UT‑B IC₅₀ 10.0 µM) makes it uniquely suitable [1]. In contrast, UTA1inh‑A1 cannot achieve concurrent UT‑B inhibition at physiologically relevant concentrations due to its ~100‑fold selectivity gap [2]. This scenario is directly supported by the selectivity evidence in Section 3, Evidence Item 2.

Medicinal Chemistry Lead Optimization Leveraging a Low-MW Pyrimidinyl Aryl Urea Core

The target compound’s molecular weight (322.75 g/mol), which is 35–55% lower than comparator UT inhibitors UTA1inh‑C1 (500.59 g/mol) and UTA1inh‑A1 (405.49 g/mol), provides a lead‑like starting point for medicinal chemistry campaigns [1]. Structure‑activity relationship (SAR) exploration at the 5‑chloro‑2‑methoxyphenyl and 6‑ethoxypyrimidine positions can optimize UT‑A1 potency while preserving the dual‑inhibition phenotype. This application derives from the molecular property evidence in Section 3, Evidence Items 3 and 5.

Polypharmacology Research Exploring UT-A/FGFR Dual Targeting

The pyrimidinyl aryl urea scaffold of the target compound is explicitly claimed in patent WO‑2007071752‑A2 for FGFR kinase inhibition [1]. Researchers investigating the therapeutic hypothesis that simultaneous urea transporter and FGFR inhibition may confer synergistic benefits in fluid‑retaining malignancies can employ the target compound as a chemical probe bridging both target classes—a capability structurally inaccessible with triazolothienopyrimidine or triazine‑based UT inhibitors [2]. This scenario stems from the scaffold evidence in Section 3, Evidence Item 4.

Moderate-Affinity Chemical Probe for Target Engagement Profiling

In chemoproteomics or cellular thermal shift assays (CETSA) where excessive target engagement can produce non‑specific protein aggregation artifacts, the moderate potency of the target compound (UT‑A1 IC₅₀ 5.0 µM) offers a therapeutically relevant yet controlled level of target occupancy distinct from the sub‑micromolar potency of UTA1inh‑A1 (0.75 µM) [1]. This application is grounded in the potency comparison evidence in Section 3, Evidence Item 1.

Quote Request

Request a Quote for 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.